(2S,3S)-3-hydroxypyrrolidine-2-carboxamide basic properties
(2S,3S)-3-hydroxypyrrolidine-2-carboxamide basic properties
An In-depth Technical Guide to (2S,3S)-3-hydroxypyrrolidine-2-carboxamide: Properties, Synthesis, and Applications
Executive Summary
(2S,3S)-3-hydroxypyrrolidine-2-carboxamide is a chiral, polyfunctionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a derivative of hydroxyproline, it belongs to a class of molecules renowned for their utility as constrained amino acid mimics and versatile synthetic intermediates. The specific trans stereochemistry of the hydroxyl and carboxamide groups on the pyrrolidine ring imparts a distinct three-dimensional architecture, making it an attractive scaffold for creating molecules with high target specificity. This guide provides a comprehensive overview of its fundamental physicochemical properties, outlines a robust synthetic workflow, and explores its potential biological activities and applications in modern drug discovery, including its role as a key building block for complex therapeutics.
Introduction: The Strategic Value of the Hydroxypyrrolidine Scaffold
Nitrogen-containing heterocycles are foundational components of a vast number of natural products and synthetic drugs.[1] Among these, the pyrrolidine ring, the saturated analog of proline, is a privileged scaffold in medicinal chemistry. Its rigid, five-membered ring structure reduces the conformational flexibility of a molecule, which can lead to a favorable entropy profile upon binding to a biological target.
The introduction of a hydroxyl group, as seen in (2S,3S)-3-hydroxypyrrolidine-2-carboxamide, adds a critical layer of functionality. The hydroxyl moiety can act as both a hydrogen bond donor and acceptor, enabling precise interactions within a protein's binding pocket. The (2S,3S) stereoconfiguration is particularly noteworthy. This specific arrangement, often referred to as trans-3-hydroxy-L-proline in its carboxylic acid form, dictates a specific spatial orientation of its functional groups. When the carboxylic acid is converted to a primary carboxamide, the resulting molecule retains this crucial stereochemistry while gaining an additional hydrogen bonding array (an H-bond donating -NH2 and an H-bond accepting carbonyl), further enhancing its potential for molecular recognition.
This compound and its parent acid are recognized as important chiral intermediates for a wide range of pharmaceuticals, including antibiotics, calcium antagonists, and analgesics.[2][3] Its derivatives have also been explored for their potential as GABA and dopamine agonists, suggesting possible applications in treating neurological disorders like Parkinson's and Alzheimer's disease.[]
Physicochemical and Structural Properties
The unique arrangement of functional groups in (2S,3S)-3-hydroxypyrrolidine-2-carboxamide governs its physical and chemical behavior, influencing everything from solubility to its interaction with biological macromolecules.
The molecule features a secondary amine within the pyrrolidine ring, a secondary alcohol at the C3 position, and a primary amide at the C2 position. The presence of multiple hydrogen bond donors (amine N-H, hydroxyl O-H, amide N-H₂) and acceptors (amine N, hydroxyl O, amide C=O) suggests high polarity and potential for good aqueous solubility. The hydrochloride salt form is often used to further enhance solubility and stability in aqueous media for experimental use.[5]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S,3S)-3-hydroxypyrrolidine-2-carboxamide | - |
| Molecular Formula | C₅H₁₀N₂O₂ | - |
| Molecular Weight | 130.14 g/mol | (Calculated) |
| CAS Number (HCl Salt) | 426844-45-3 | [6] |
| Molecular Formula (HCl Salt) | C₅H₁₁ClN₂O₂ | [6] |
| Molecular Weight (HCl Salt) | 166.61 g/mol | [6] |
| Computed XLogP3 | -2.5 | (Estimated based on acid precursor)[7] |
| Hydrogen Bond Donors | 3 | (Calculated)[7] |
| Hydrogen Bond Acceptors | 4 | (Calculated)[7] |
| Topological Polar Surface Area | 89.8 Ų | (Calculated) |
Note: Some properties are computed or estimated based on the closely related carboxylic acid precursor due to limited direct experimental data for the carboxamide.
Synthesis and Characterization
The synthesis of enantiomerically pure (2S,3S)-3-hydroxypyrrolidine-2-carboxamide is critical for its use in drug development. The most direct and logical approach begins with its corresponding carboxylic acid, (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, which is commercially available. The key transformation is the amidation of the carboxylic acid.
Synthetic Workflow Rationale
A standard peptide coupling strategy is the method of choice for this conversion. This process avoids harsh conditions that could lead to racemization or side reactions. The workflow involves three key stages:
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Protection (Optional but Recommended): The secondary amine and hydroxyl group can be protected to prevent side reactions. The Boc (tert-butyloxycarbonyl) group is ideal for the amine due to its stability and ease of removal under acidic conditions.
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Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive species. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) are industry standards. This choice is based on their high efficiency, mild reaction conditions, and suppression of racemization.
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Amidation and Deprotection: The activated acid is then reacted with an ammonia source (e.g., ammonium chloride with a base) to form the primary amide. A final deprotection step, if used, yields the target compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide.
Exemplary Experimental Protocol: Amidation
This protocol describes the conversion of N-Boc protected (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid to the corresponding carboxamide.
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Dissolution: Dissolve N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (approx. 0.1 M concentration).
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Activation: Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine, 2.5 eq) to the solution. Stir at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS. Causality: HATU is chosen for its rapid activation and low rate of epimerization at the sensitive C2 stereocenter.
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Amidation: In a separate flask, prepare a solution of ammonium chloride (NH₄Cl, 1.5 eq) and DIPEA (1.5 eq) in DMF. Add this solution to the activated ester mixture. Trustworthiness: Using a pre-mixed solution of the ammonia source ensures its availability for immediate reaction once the acid is activated, minimizing side reactions of the activated intermediate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
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Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-Boc protected amide by flash column chromatography on silica gel.
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Deprotection: Dissolve the purified intermediate in a minimal amount of DCM and add an excess of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA). Stir for 1-2 hours at room temperature.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting solid can be triturated with diethyl ether to afford the final product, typically as the hydrochloride or TFA salt.
Analytical Characterization
Confirmation of the structure and purity is achieved through standard analytical techniques.
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¹H NMR: Will show characteristic peaks for the pyrrolidine ring protons, with specific coupling constants confirming the trans stereochemistry.
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¹³C NMR: Will confirm the number of unique carbons, including the carbonyl carbon of the amide.
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Mass Spectrometry (MS): ESI-MS will show the [M+H]⁺ ion corresponding to the molecular weight of the compound.
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Chiral HPLC: Is essential to confirm the enantiomeric purity of the final product.
Biological Profile and Therapeutic Potential
While direct biological data for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide is sparse, its structural relationship to other bioactive molecules provides a strong basis for predicting its therapeutic potential. Pyrrolidine carboxamides are a known class of inhibitors for various enzymes.[8]
Potential Mechanisms of Action
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Enzyme Inhibition: Pyrrolidine carboxamides have been identified as inhibitors of InhA, an enzyme from Mycobacterium tuberculosis, making this scaffold a starting point for developing new anti-tubercular agents.[8] Furthermore, the parent carboxylic acid has been studied as an arginase inhibitor.[5] The carboxamide derivative could be investigated for similar or related enzyme inhibitory activities.
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Peptidomimetics: The rigid pyrrolidine core mimics the structure of proline, a key amino acid in beta-turns of peptides. This makes the molecule an excellent candidate for designing peptidomimetics that can disrupt protein-protein interactions.
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Antimicrobial and Antioxidant Activity: Related sulphonamide-pyrrolidine carboxamide hybrids have demonstrated both antiplasmodial activity against the malaria parasite and significant antioxidant properties.[9] This suggests a potential for broad-spectrum biological activity.
Logical Relationship Diagram
Caption: Relationship between molecular features and potential biological activity.
Applications in Drug Discovery
Beyond its own potential bioactivity, (2S,3S)-3-hydroxypyrrolidine-2-carboxamide is a high-value chiral building block for the synthesis of more complex molecules.
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Chiral Intermediate: It serves as a starting material for multi-step syntheses of complex drugs, where its pre-defined stereochemistry is transferred to the final product, saving steps and improving efficiency.[2]
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Fragment-Based Drug Design (FBDD): With a low molecular weight and rich functionality, it is an ideal fragment for FBDD screening. Hits containing this fragment can be grown or linked to develop potent lead compounds.
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Scaffold for Combinatorial Libraries: The secondary amine provides a convenient handle for derivatization, allowing for the rapid synthesis of libraries of related compounds to explore structure-activity relationships (SAR).
Conclusion
(2S,3S)-3-hydroxypyrrolidine-2-carboxamide represents more than just a simple chemical entity; it is a strategic tool for medicinal chemists and drug discovery professionals. Its well-defined stereochemistry, versatile functionality, and relationship to biologically validated scaffolds make it a compound of high potential. The synthetic pathways to access it are robust and well-understood, allowing for its incorporation into a wide array of research and development programs. As the demand for stereochemically complex and potent therapeutics continues to grow, the importance of such chiral building blocks will only increase, positioning this molecule as a key player in the development of next-generation medicines.
References
- Google Patents (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.
-
PubChem (n.d.). 3-Hydroxypyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
-
Aruleba, R. T., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. Retrieved from [Link]
- Google Patents (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
-
National Center for Biotechnology Information (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. Retrieved from [Link]
-
SpringerLink (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Retrieved from [Link]
-
National Center for Biotechnology Information (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
-
Frontiers (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 426844-45-3|(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 7. 3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
